molecular formula C12H14N6OS B2681175 1-Pyrimidin-2-yl-3-(3-pyrimidin-2-ylsulfanylpropyl)urea CAS No. 899968-81-1

1-Pyrimidin-2-yl-3-(3-pyrimidin-2-ylsulfanylpropyl)urea

Cat. No. B2681175
CAS RN: 899968-81-1
M. Wt: 290.35
InChI Key: KFCKFCJPHKALPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, such as pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, has been reported. These derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using ethyl chloroformate, carboxylic acid derivatives, and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine as raw materials .

Scientific Research Applications

Antimicrobial Activity

1-Pyrimidin-2-yl-3-(3-pyrimidin-2-ylsulfanylpropyl)urea has been investigated for its antimicrobial potential. Researchers have explored its effectiveness against various pathogens, including bacteria and fungi. While specific mechanisms of action may vary, this compound shows promise as a potential antimicrobial agent .

Anti-Fibrotic Properties

In the context of fibrosis, this compound has drawn attention. Several derivatives of 1-Pyrimidin-2-yl-3-(3-pyrimidin-2-ylsulfanylpropyl)urea exhibit anti-fibrotic activity. Notably, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate demonstrate potent effects, potentially surpassing existing anti-fibrotic drugs .

Chemical Biology and Drug Discovery

Researchers explore this compound as part of chemical libraries for early-stage drug discovery. Its unique structure and potential interactions with biological targets make it valuable for identifying novel drug candidates. Although analytical data may be limited, its inclusion in rare and unique chemical collections underscores its significance .

Biological Assays and Target Validation

1-Pyrimidin-2-yl-3-(3-pyrimidin-2-ylsulfanylpropyl)urea serves as a tool compound in biological assays. Scientists use it to validate specific targets or pathways. By understanding its effects on cellular processes, researchers gain insights into potential therapeutic applications .

Chemical Synthesis and Medicinal Chemistry

The synthesis of this compound involves intricate chemical steps. Medicinal chemists explore modifications to its structure to enhance desired properties. Rational design and optimization can lead to derivatives with improved pharmacological profiles, such as increased potency or reduced toxicity .

In Vitro and In Vivo Studies

Laboratory studies involving cell cultures (in vitro) and animal models (in vivo) provide valuable data on the compound’s behavior. Researchers investigate its pharmacokinetics, bioavailability, and safety. These studies contribute to our understanding of its potential clinical applications .

properties

IUPAC Name

1-pyrimidin-2-yl-3-(3-pyrimidin-2-ylsulfanylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6OS/c19-11(18-10-13-4-1-5-14-10)15-8-3-9-20-12-16-6-2-7-17-12/h1-2,4-7H,3,8-9H2,(H2,13,14,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCKFCJPHKALPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=O)NCCCSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrimidin-2-yl-3-(3-pyrimidin-2-ylsulfanylpropyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.